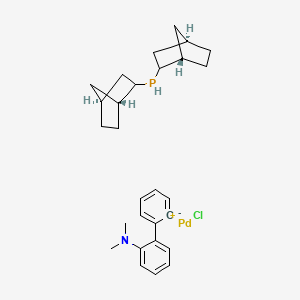

2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Palladium complexes with phosphine ligands are widely used in catalysis. They are often involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination .

Molecular Structure Analysis

The molecular structure of palladium complexes can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Palladium complexes are known to catalyze various types of reactions. These include cross-coupling reactions, amination reactions, and more .Physical and Chemical Properties Analysis

The physical and chemical properties of palladium complexes can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications

Synthesis and Stereochemistry

- SYNTHESIS AND ABSOLUTE STEREOCHEMISTRY OF AN ORGANO-PALLADIUM COMPLEX CONTAINING A P-CHIRAL DIPHOSPHINE LIGAND : This study involves the synthesis of a palladium(II) complex containing ortho-metallated (R)-1-[1-(dimethylamino)ethyl]benzene and a specific diphosphine ligand. The research highlights the absolute stereochemistry of the phosphorus and carbon stereogenic centres in the ligand, contributing to the field of stereochemistry and organopalladium chemistry (Selvaratnam, Leung, White, & Williams, 1997).

Reactivity and Bonding Patterns

- LITHIUM CHLORIDE-INDUCED DISSOCIATION OF CYCLOPALLADATED LIGANDS : This paper discusses the reactivity of palladium(II) complexes with cyclopalladated ligands, including the dimethylamino group, in the presence of lithium chloride. It provides insights into the solvolysis reactions and bonding patterns of palladium complexes, which is crucial for understanding the chemistry of such complexes (Ryabov, 1984).

Dynamic Behavior and Structural Characteristics

- NOVEL BINDING MODES AND HEMILABILITY IN ATROPISOMERIC PHOSPHINO−AMINO PALLADIUM COMPLEXES : This research focuses on the dynamic behavior and structural characteristics of palladium complexes with atropisomeric ligands. It examines the Pd−N bond rupture and identifies a unique coordination mode, enhancing our understanding of the dynamic nature of such complexes (Faller & Sarantopoulos, 2004).

Catalysis and Reaction Promotion

- HALIDE-BRIDGED PALLADIUM(II) DIMERS OF ORTHOMETALATED AMINES : This study explores the catalytic properties of palladium(II) dimers and their reactions with various ligands. It contributes to the field of catalysis, particularly in understanding how palladium complexes can promote or influence different chemical reactions (Gül & Nelson, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex' involves the reaction of palladium chloride with 2-(dimethylamino)-2-biphenyl and dinorbornylphosphine in the presence of a reducing agent.", "Starting Materials": [ "Palladium chloride", "2-(Dimethylamino)-2-biphenyl", "Dinorbornylphosphine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve palladium chloride in a suitable solvent", "Step 2: Add 2-(dimethylamino)-2-biphenyl and dinorbornylphosphine to the solution", "Step 3: Add a reducing agent to the solution", "Step 4: Heat the solution under reflux for a specific period of time", "Step 5: Cool the solution and filter the precipitate", "Step 6: Wash the precipitate with a suitable solvent", "Step 7: Dry the product under vacuum" ] } | |

CAS No. |

359803-53-5 |

Molecular Formula |

C28H37ClNPPd |

Molecular Weight |

560.4 g/mol |

IUPAC Name |

bis(2-bicyclo[2.2.1]heptanyl)phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline |

InChI |

InChI=1S/C14H14N.C14H23P.ClH.Pd/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12;1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10;;/h3-8,10-11H,1-2H3;9-15H,1-8H2;1H;/q-1;;;+2/p-1 |

InChI Key |

JZMMCQBNMQSWGC-UHFFFAOYSA-M |

Isomeric SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4.Cl[Pd+] |

SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+] |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)

![3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride](/img/structure/B3262597.png)

![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol](/img/structure/B3262630.png)